molecular formula C14H19N3O3 B10932668 N'-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B10932668
M. Wt: 277.32 g/mol
InChI Key: UHDNFNKZRAFOII-RVDMUPIBSA-N
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Description

N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the reaction of 4-nitrobenzaldehyde with 2-(1-methylpentylidene)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include the corresponding amino derivatives, reduced hydrazides, and substituted aromatic compounds .

Scientific Research Applications

N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The nitro group plays a crucial role in its activity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and hydrazones, such as:

  • 2-(3-METHYLPHENOXY)-N’-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-(4-METHOXYPHENOXY)-N’-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • Cyanoacetohydrazides

Uniqueness

N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a nitro group and a hydrazone linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(E)-hexan-2-ylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H19N3O3/c1-3-4-5-11(2)15-16-14(18)10-12-6-8-13(9-7-12)17(19)20/h6-9H,3-5,10H2,1-2H3,(H,16,18)/b15-11+

InChI Key

UHDNFNKZRAFOII-RVDMUPIBSA-N

Isomeric SMILES

CCCC/C(=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C

Canonical SMILES

CCCCC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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